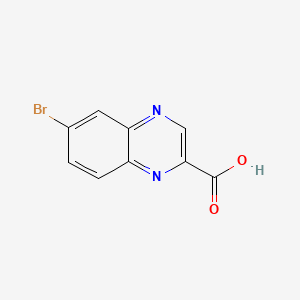

6-Bromoquinoxaline-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromoquinoxaline-2-carboxylic Acid is a biochemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05200 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 6-Bromoquinoxaline-2-carboxylic Acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 251.95300 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carboxylic acids, including 6-Bromoquinoxaline-2-carboxylic Acid, play a key role in organic synthesis . They are involved in various organic reactions such as substitution, elimination, oxidation, and coupling . They can be used to obtain small molecules and macromolecules .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This includes the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .

Polymers

Carboxylic acids are used in the area of polymers for various applications . They can be used in the synthesis of synthetic or natural polymers . They also find use as monomers, additives, and catalysts .

Medical Field

Carboxylic acids have applications in the medical field . While the specific applications of 6-Bromoquinoxaline-2-carboxylic Acid in medicine are not mentioned, carboxylic acids in general are used in various medical applications .

Pharmacy

In the field of pharmacy, carboxylic acids are used in various ways . They can be natural or synthetic, extracted or synthesized, and are highly active in organic reactions .

Food Industry

Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry . They are also used in food additives .

Detection Methods

Different methods have been developed for the detection of carboxylic acids in various products such as medicines, cosmetics, and food additives .

Antitubercular Activity

Quinoxaline-2-carboxylic acids have been studied for their antitubercular activity . Derivatives of these acids have shown potent in vitro antitubercular activity against Mycobacterium tuberculosis .

Safety and Hazards

Wirkmechanismus

Mode of Action

The compound’s interaction with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

It is known that many bioactive compounds can have broad effects on various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies at the molecular, cellular, and system levels .

Eigenschaften

IUPAC Name |

6-bromoquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQBDSYRCUORBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709034 |

Source

|

| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103596-11-8 |

Source

|

| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 6-bromoquinoxaline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?

A: The research demonstrates that 6-bromoquinoxaline-2-carboxylic acid significantly interferes with echinomycin biosynthesis in Streptomyces echinatus. When protoplast suspensions of the bacteria were incubated with radiolabeled tryptophan (DL-[benzene ring-U-14C]tryptophan) and exposed to 6-bromoquinoxaline-2-carboxylic acid, there was a marked reduction in the incorporation of the radiolabel into echinomycin. [] This suggests that the compound disrupts the normal utilization of tryptophan, a key precursor, in the echinomycin biosynthetic pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, (3aalpha,6alpha,6aalpha)- (9CI)](/img/no-structure.png)

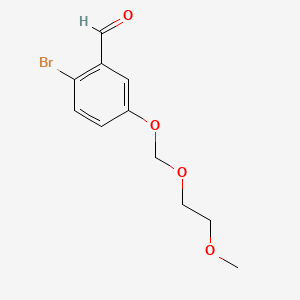

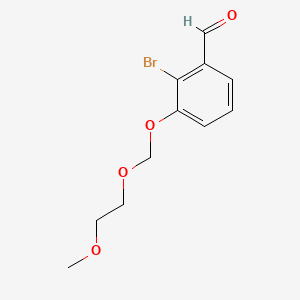

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)